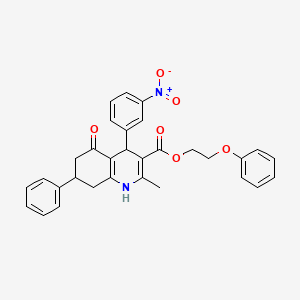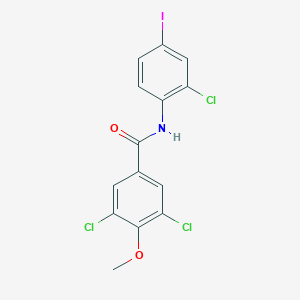![molecular formula C17H18N2O2 B5161609 N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5161609.png)
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}benzamide is a useful research compound. Its molecular formula is C17H18N2O2 and its molecular weight is 282.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 282.136827821 g/mol and the complexity rating of the compound is 364. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been found to interact withTyrosine-protein kinase SYK . This enzyme plays a crucial role in the adaptive immune response and can influence various cellular processes, including cell differentiation, proliferation, and phagocytosis.
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to related compounds, potentially inhibiting the activity of its target proteins and thereby modulating the associated biochemical pathways .
Biochemical Pathways
Given its potential interaction with tyrosine-protein kinase syk, it may influence pathways related to immune response and cellular processes .
Pharmacokinetics
Similar compounds have been found to have high gi absorption and are predicted to be bbb permeant . These properties could impact the bioavailability of the compound, influencing its efficacy and potential side effects.
Result of Action
Based on its potential targets, it may modulate immune response and other cellular processes .
Properties
IUPAC Name |
N-[2-(2,3-dimethylanilino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-6-10-15(13(12)2)19-16(20)11-18-17(21)14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLDYRGGQDVUDDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CNC(=O)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4,5-TRIMETHOXYBENZOYL)-4-[(2,3,4-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B5161530.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(3-methoxypropyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5161537.png)
![(5E)-5-[(2-methyl-5-nitrophenyl)methylidene]-2-sulfanylidene-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B5161538.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-formyl-2-methoxyphenoxy)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5161545.png)
![methyl 2-[(4-methoxyphenyl)amino]-4-oxo-4-phenyl-2-butenoate](/img/structure/B5161558.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B5161568.png)

![2-phenoxy-N-{4-[(phenylthio)methyl]phenyl}acetamide](/img/structure/B5161581.png)
![N-{[3,5-bis(trifluoromethyl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5161596.png)
![(4S,4aS,8aS)-4-phenyl-1-[(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydroquinolin-4-ol](/img/structure/B5161601.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5161611.png)
![2,6-Dimethyl-4-[(2-methylphenyl)methyl]morpholine](/img/structure/B5161615.png)
![methyl 3-({2-[(dimethylamino)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5161618.png)
